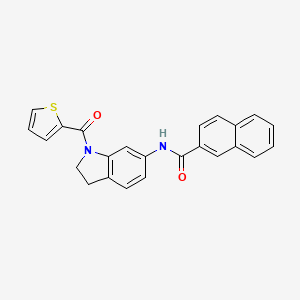

N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-naphthamide

Description

Properties

IUPAC Name |

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O2S/c27-23(19-8-7-16-4-1-2-5-18(16)14-19)25-20-10-9-17-11-12-26(21(17)15-20)24(28)22-6-3-13-29-22/h1-10,13-15H,11-12H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFPLRMKUVJAOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-naphthamide typically involves multi-step organic reactions. One common approach is the condensation of 1-(thiophene-2-carbonyl)indoline with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-naphthamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that compounds with indole and thiophene moieties often exhibit significant anticancer properties. The structural characteristics of N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-naphthamide suggest potential activity against various cancer cell lines. The presence of the naphthamide group may enhance its interaction with biological targets, leading to apoptosis in cancer cells.

1.2 Antimicrobial Properties

The thiophene ring is known for its biological activity, including antimicrobial effects. Preliminary studies have shown that derivatives of thiophene can inhibit bacterial growth, suggesting that this compound might possess similar properties. Further investigations are needed to evaluate its efficacy against specific pathogens.

Photophysical Properties

2.1 Fluorescent Properties

this compound exhibits interesting photophysical properties that make it suitable for applications in fluorescence-based technologies. The compound's ability to absorb and emit light can be harnessed in imaging techniques and as a fluorescent probe in biological studies.

Table 1: Photophysical Properties of this compound

| Property | Value |

|---|---|

| Absorption wavelength | TBD nm |

| Emission wavelength | TBD nm |

| Quantum yield | TBD % |

Material Science Applications

3.1 Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound position it as a potential candidate for use in OLEDs. Its ability to facilitate charge transport and emit light makes it a valuable component in the development of efficient organic electronic devices.

3.2 Nonlinear Optical Materials

The compound's structural features suggest potential applications in nonlinear optics, where materials are used to generate new frequencies of light through processes such as second-harmonic generation (SHG). This could lead to advancements in laser technology and optical communication systems.

Case Studies and Research Findings

4.1 Synthesis and Characterization

Recent studies have focused on the synthesis of this compound through various organic reactions, including carbonylation methods that introduce the thiophene moiety effectively into the indoline structure. Characterization techniques such as NMR and mass spectrometry confirm the successful formation of the compound.

4.2 In Silico Studies

Computational studies have been conducted to predict the binding affinity of this compound with various biological targets, providing insights into its potential therapeutic uses. These studies help identify mechanisms of action and optimize the compound for enhanced efficacy.

Mechanism of Action

The mechanism of action of N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The pathways involved include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in PLD Inhibition

VU0155056 (VU01)

- Structure : N-(2-{4-[2-Oxo-2,3-dihydro-1H-benzo(d)imidazol-1-yl]piperidin-1-yl}ethyl)-2-naphthamide .

- Key Features : Shares the 2-naphthamide group but substitutes the thiophene-indoline moiety with a benzoimidazolone-piperidine scaffold.

- Activity : A potent PLD inhibitor (IC₅₀ = 46 nM) targeting phosphatidic acid (PA) generation, widely used in cellular studies .

N-(1-(Thiophene-2-carbonyl)indolin-6-yl)-2-naphthamide

- Structural Distinction : Replaces the benzoimidazolone-piperidine of VU01 with a thiophene-2-carbonylindolin group.

- Hypothesized Advantage : The thiophene moiety may enhance lipophilicity or target selectivity compared to VU01, though direct potency data are unavailable.

Naphthamide-Based Dimers ()

Compound 9: N,N’-((1,4-Phenylenebis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(N-(2,6-diaminohexyl)-2-naphthamide)

- Structure : Dimeric γ-AApeptide with dual 2-naphthamide termini.

- Molecular Weight : [M+H]⁺ = 759.4346 (observed: 759.4323) .

- Application: Demonstrates the utility of naphthamide groups in stabilizing peptide-like structures, contrasting with the monomeric, target-oriented design of the query compound.

Halopemide (HLP) and FIPI

- HLP : N-[2-[4-(5-Chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]-ethyl]-4-fluoro-benzamide .

- FIPI : N-[2-[4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-5-fluoro-1H-indole-2-carboxamide .

- Comparison : Both lack the naphthamide group but share piperidine-linked heterocycles. The query compound’s naphthamide may offer improved binding affinity over these earlier inhibitors.

Research Implications and Limitations

- Structural Insights : The query compound’s thiophene-indoline group may confer unique electronic or steric properties compared to VU01 or HLP, but empirical data are needed to validate this .

- Synthetic Challenges : highlights the importance of high-purity intermediates (e.g., 3-chloro-N-phenyl-phthalimide) in polymer synthesis, suggesting similar rigor is required for synthesizing the target compound .

- Knowledge Gaps: No direct activity or pharmacokinetic data for the query compound were found in the provided evidence. Future studies should focus on assay-guided optimization and comparative profiling against VU01.

Biological Activity

N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-naphthamide is a complex organic compound belonging to the class of indole derivatives. This compound is notable for its diverse biological activities, which have garnered attention in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives, including this compound, are known for their extensive biological activities. These compounds exhibit properties such as:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

The structural complexity of these compounds often correlates with their biological efficacy, making them valuable in drug discovery and development.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

- Inhibition of Enzymatic Activity : Many indole derivatives act as inhibitors for critical enzymes involved in disease processes. For example, they may inhibit nitric oxide synthase (NOS), which plays a role in cardiovascular diseases .

- Targeting Cancer Pathways : The compound has shown potential in inhibiting cancer cell proliferation by affecting pathways such as the ERK and AKT signaling pathways .

- Antioxidant Properties : Indole derivatives often exhibit antioxidant activities, which can mitigate oxidative stress in cells, further contributing to their therapeutic potential .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of similar indole derivatives, providing insights into the potential effects of this compound:

These studies indicate that similar compounds possess significant anticancer properties, suggesting that this compound may exhibit comparable effects.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. The structure is characterized by:

- An indole moiety , which is crucial for its biological activity.

- A thiophene ring , enhancing interaction with biological targets.

Research into the SAR has revealed that modifications to the thiophene and indole components can significantly influence the compound's potency and selectivity against various biological targets .

Q & A

Q. What are the critical considerations for optimizing the synthesis of N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-naphthamide?

The synthesis of this compound requires precise control of reaction conditions. Key parameters include:

- Temperature : Avoid side reactions (e.g., decomposition of the thiophene-2-carbonyl group) by maintaining mild temperatures (e.g., 0–25°C for acyl chloride couplings) .

- Solvent selection : Use polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) to enhance nucleophilic reactivity during amide bond formation .

- Stoichiometry : Ensure a 10–20% molar excess of 2-naphthoyl chloride to drive the reaction to completion .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the product with >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : and NMR confirm the presence of the indoline C6 proton (~6.8–7.2 ppm) and the thiophene carbonyl carbon (~160–165 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak at m/z 415.12) .

- HPLC-PDA : Assess purity and detect trace impurities (<0.5%) using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Contradictions often arise from variations in assay conditions. To address this:

- Orthogonal assays : Compare results across multiple platforms (e.g., fluorescence-based vs. radioligand binding assays for receptor affinity studies) .

- Solubility optimization : Use co-solvents like DMSO (≤1%) or cyclodextrins to mitigate aggregation artifacts in cellular assays .

- Metabolic stability screening : Perform liver microsome assays to rule out rapid degradation as a cause of false negatives .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound?

- Core modifications : Synthesize analogs with substitutions on the indoline (e.g., halogenation at C4/C5) or naphthamide (e.g., methoxy groups at C6) to evaluate steric/electronic effects .

- Bioisosteric replacement : Replace the thiophene-2-carbonyl group with furan-2-carbonyl or pyrrole-2-carbonyl to assess impact on target binding .

- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding between the naphthamide carbonyl and active-site residues) .

Q. How should stability studies be designed for this compound under varying environmental conditions?

- pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours and monitor degradation via LC-MS .

- Thermal stability : Store solid and solution forms at 4°C, 25°C, and 40°C for 1–6 months, assessing purity loss and degradation products .

- Light sensitivity : Expose to UV (254 nm) and visible light for 48 hours to evaluate photodegradation pathways .

Q. What methodologies are effective for identifying biological targets of this compound?

- Affinity chromatography : Immobilize the compound on sepharose beads and pull down binding proteins from cell lysates .

- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins in cells treated with the compound .

- Kinome/GPCR profiling : Use high-throughput panels to screen against 400+ kinases or 150+ GPCRs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.